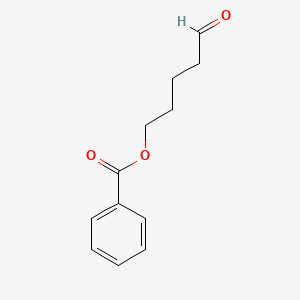
5-Oxopentyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopentyl benzoate, also known as benzoic acid 5-oxopentyl ester, is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a 5-oxopentyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Oxopentyl benzoate can be synthesized through the esterification of benzoic acid with 5-oxopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxopentyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopentanoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxypentyl benzoate.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and 5-oxopentanoic acid.
Reduction: 5-Hydroxypentyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Oxopentyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the interactions of esters with biological molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Oxopentyl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing benzoic acid and 5-oxopentanol. These hydrolysis products can then participate in further biochemical pathways, influencing cellular processes. The oxo group in the 5-oxopentyl moiety can also interact with nucleophiles, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-4-methoxy-6-(2-oxopentyl)-benzoate: This compound shares a similar structure with an additional hydroxyl and methoxy group.
4-Methoxy-6-pentyl-1,2-dihydroxybenzene: Another related compound with a pentyl group and hydroxyl functionalities.
Uniqueness
5-Oxopentyl benzoate is unique due to its specific combination of a benzoate ester and a 5-oxopentyl group This structure imparts distinct reactivity and properties, making it valuable for various chemical and biochemical applications
Propiedades
Número CAS |
55162-83-9 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-oxopentyl benzoate |
InChI |
InChI=1S/C12H14O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 |
Clave InChI |
GVMCAESDBLOXND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















